

Spectroscopic data for zeta-carotene identification (UV-Vis, NMR, Mass Spec).

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Compound of Interest		
Compound Name:	zeta-Carotene	
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A Technical Guide to the Spectroscopic Identification of ζ-Carotene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification of ζ -carotene. The document outlines key data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in structured tables for ease of comparison. Detailed experimental protocols are also provided to aid in the replication of these analytical methods.

Introduction to ζ-Carotene

 ζ -Carotene is a C40 carotenoid and a key intermediate in the biosynthesis of other carotenoids, such as β -carotene and lycopene. Its acyclic structure distinguishes it from the more common bicyclic carotenes. The molecular formula for ζ -carotene is C40H60, with a corresponding molecular weight of 540.9 g/mol . Accurate identification of ζ -carotene is crucial in various research fields, including plant biology, food science, and drug development, due to its potential antioxidant properties and its role as a biosynthetic precursor.



Spectroscopic Data for the Identification of ζ -Carotene

The following sections detail the characteristic spectroscopic data obtained from UV-Vis, NMR, and Mass Spectrometry analyses, which are fundamental for the structural elucidation and confirmation of ζ -carotene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the initial identification of carotenoids based on their extended conjugated double bond systems. The absorption maxima (λ max) are characteristic of the chromophore length.

Spectroscopic Parameter	Value	Solvent
Absorption Maxima (λmax)	400 nm, 450 nm	Not specified

Table 1: UV-Vis Absorption Data for ζ -Carotene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the precise assignment of protons (1 H NMR) and carbons (13 C NMR) within the ζ -carotene molecule. Due to the lack of readily available public experimental data, predicted NMR data is provided below as a reference. It is important to note that experimental values may vary depending on the solvent and instrument used.

¹H NMR (Predicted)



Chemical Shift (ppm)	Multiplicity	Assignment (Tentative)	
1.60	S	Methyl protons	
1.68	S	Methyl protons	
1.97	S	Methyl protons	
2.00 - 2.10	m	Methylene protons	
5.10 - 5.20	m	Olefinic protons	
6.10 - 6.70	m	Olefinic protons	

Table 2: Predicted ¹H NMR Chemical Shifts for ζ-Carotene.

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment (Tentative)
17.7	Methyl carbons
25.7	Methyl carbons
26.7	Methylene carbons
39.8	Methylene carbons
124.0 - 138.0	Olefinic carbons

Table 3: Predicted 13 C NMR Chemical Shifts for ζ -Carotene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For ζ -carotene (C40H60), the expected molecular ion [M]+ or protonated molecule [M+H]+ would be observed at m/z 540.9.



Ionization Mode	Precursor Ion (m/z)	Key Fragment lons (m/z)	Fragmentation Pathway
APCI (Positive Ion)	541.9 ([M+H]+)	Varies	Cleavage of the polyene chain

Table 4: Mass Spectrometry Data for ζ-Carotene.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of carotenoids, which can be adapted for the specific analysis of ζ -carotene.

UV-Vis Spectroscopy

- Sample Preparation: Dissolve a small, accurately weighed amount of the purified ζ-carotene sample in a suitable UV-grade solvent (e.g., hexane, ethanol, or acetone) to obtain a clear solution. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).
- Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample solution over a wavelength range of 200-800 nm. Use the pure solvent as a blank to zero the instrument. Record the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 1-5 mg of the purified ζ-carotene sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The sample should be free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.



Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of the spectra.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the purified ζ-carotene sample in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI and APCI).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
 Tandem mass spectrometry (MS/MS) capabilities are highly recommended for fragmentation analysis.
- Data Acquisition: Introduce the sample into the mass spectrometer. For APCI in positive ion mode, typical parameters include a high source temperature (e.g., 400-500 °C) and a corona discharge current to facilitate ionization. Acquire the full scan mass spectrum to determine the molecular ion. Perform MS/MS analysis on the parent ion to obtain the fragmentation pattern.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of ζ -carotene.

A generalized workflow for the spectroscopic identification of ζ -carotene.

This guide provides a foundational understanding of the key spectroscopic data and methodologies required for the confident identification of ζ -carotene. For definitive structural elucidation, it is always recommended to compare experimental data with that of an authentic standard.

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